molecular formula C8H17NO2 B3344622 1-Ethyl-2,2-dimethoxypyrrolidine CAS No. 84859-26-7

1-Ethyl-2,2-dimethoxypyrrolidine

Cat. No.: B3344622
CAS No.: 84859-26-7
M. Wt: 159.23 g/mol
InChI Key: OSRAKVIKUXSLFO-UHFFFAOYSA-N
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Description

1-Ethyl-2,2-dimethoxypyrrolidine is a pyrrolidine-based compound intended for research and development purposes. The pyrrolidine ring is a prominent saturated heterocycle widely utilized in medicinal chemistry and drug discovery . This scaffold is valued for its three-dimensional coverage and the ability to explore diverse pharmacophore space due to sp3-hybridization, which can influence critical physicochemical parameters of drug candidates . Researchers employ pyrrolidine derivatives as versatile building blocks in organic synthesis and as key structural motifs in the design of novel bioactive molecules. Potential research applications may include its use as an intermediate in the synthesis of more complex compounds, particularly in the development of pharmaceuticals targeting the central nervous system, or as a chiral auxiliary or ligand in catalytic systems . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-ethyl-2,2-dimethoxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9-7-5-6-8(9,10-2)11-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAKVIKUXSLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535532
Record name 1-Ethyl-2,2-dimethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84859-26-7
Record name 1-Ethyl-2,2-dimethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2-dimethoxypyrrolidine can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,2-dimethoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Ethyl-2,2-dimethoxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-2,2-dimethoxypyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

1-Ethyl-2-methylpyrrolidine (CAS No. 765-79-7)
  • Molecular Formula : C₇H₁₅N
  • Molar Mass : 113.20 g/mol
  • Key Differences :
    • Substituents: A methyl group replaces the two methoxy groups at the 2-position.
    • Basicity: The absence of electron-withdrawing methoxy groups likely increases basicity compared to 1-Ethyl-2,2-dimethoxypyrrolidine.
    • Applications: Used in catalysis or as a ligand in coordination chemistry due to its simpler alkyl substituents .
General Pyrrolidine (C₄H₉N)
  • Molecular Formula : C₄H₉N
  • Molar Mass : 71.12 g/mol
  • Key Differences :
    • The parent compound lacks substituents, making it more reactive in nucleophilic reactions.
    • This compound’s methoxy groups reduce ring strain and enhance stability under acidic conditions .

Acetal Derivatives

4-Dimethylaminobutyraldehyde Dimethyl Acetal (CAS No. 84859-26-7)
  • Molecular Formula: C₉H₂₁NO₂
  • Molar Mass : 175.27 g/mol
  • Key Differences :
    • Backbone: A butyraldehyde acetal versus a pyrrolidine ring.
    • Reactivity: Acetals hydrolyze in acidic conditions, whereas pyrrolidine derivatives are more stable and participate in amine-specific reactions .

Aromatic Compounds (Benzene Derivatives)**

1-Ethyl-2,3-dimethylbenzene (CAS No. 933-98-2)
  • Molecular Formula : C₁₀H₁₄
  • Molar Mass : 134.22 g/mol
  • Key Differences: Core Structure: Aromatic benzene ring vs. saturated pyrrolidine.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents
This compound 19429-86-8 C₈H₁₇NO₂ 159.23 Pyrrolidine 1-Ethyl, 2,2-dimethoxy
1-Ethyl-2-methylpyrrolidine 765-79-7 C₇H₁₅N 113.20 Pyrrolidine 1-Ethyl, 2-methyl
4-Dimethylaminobutyraldehyde DMA 84859-26-7 C₉H₂₁NO₂ 175.27 Butyraldehyde Dimethyl acetal, dimethylamine
1-Ethyl-2,3-dimethylbenzene 933-98-2 C₁₀H₁₄ 134.22 Benzene 1-Ethyl, 2,3-dimethyl

Functional and Structural Analysis

  • Electronic Effects : Methoxy groups in this compound are electron-withdrawing, reducing the amine’s basicity compared to alkyl-substituted analogs like 1-Ethyl-2-methylpyrrolidine .
  • Solubility: The polar methoxy groups enhance solubility in polar solvents (e.g., methanol or water) relative to non-polar aromatic compounds like 1-Ethyl-2,3-dimethylbenzene .
  • Stability: The acetal group in 4-dimethylaminobutyraldehyde dimethyl acetal offers hydrolytic stability in basic conditions, whereas pyrrolidine derivatives are more thermally stable .

Q & A

Q. How can researchers design a robust synthetic route for 1-Ethyl-2,2-dimethoxypyrrolidine?

  • Methodological Answer : A viable synthetic strategy involves nucleophilic substitution or ring-closing reactions using pyrrolidine derivatives. For example, analogous syntheses of substituted pyrrolidines often employ dialkylamine precursors and potassium carbonate as a base in polar aprotic solvents like DMF, heated to 150°C for 20 hours. Reaction progress can be monitored via TLC, with post-reaction extraction using ethyl acetate and purification via column chromatography . Key parameters include solvent choice (e.g., DMF for high boiling points), stoichiometric ratios of reagents, and reaction time optimization to minimize side products.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory due to potential irritant properties. Experimental procedures should be conducted in a fume hood to avoid inhalation risks. Waste management requires segregation of organic solvents and halogenated byproducts (if any), followed by disposal via certified chemical waste services. Long-term storage should be avoided due to possible degradation, and updated SDS sheets must be consulted periodically .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H and 13C NMR can confirm the ethyl and dimethoxy substituents via chemical shifts (e.g., δ ~3.3 ppm for methoxy protons, δ ~1.2 ppm for ethyl CH3).
  • IR : Peaks near 1100-1200 cm⁻¹ indicate C-O stretching in methoxy groups.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Contradictions between datasets (e.g., unexpected splitting in NMR) should prompt re-examination of sample purity or solvent artifacts .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify energetically favorable intermediates. For instance, institutions like ICReDD use reaction path search algorithms to predict activation barriers for ring-closing steps, reducing trial-and-error experimentation. Combining computational results with experimental data (e.g., TGA for thermal stability) enables iterative refinement of reaction conditions .

Q. How should researchers resolve discrepancies between experimental and theoretical spectral data?

  • Methodological Answer : Systematic analysis includes:
  • Step 1 : Verify instrument calibration and sample preparation (e.g., solvent deuterization for NMR).
  • Step 2 : Compare experimental IR/NMR with simulated spectra from computational tools (e.g., Gaussian).
  • Step 3 : Investigate conformational isomerism or dynamic effects (e.g., rotamers) that may cause peak splitting.
    Case studies on similar pyrrolidine derivatives show that dynamic NMR experiments at variable temperatures can resolve ambiguities .

Q. What factorial design approaches are suitable for optimizing reaction yields in complex systems?

  • Methodological Answer : A 2^k factorial design can isolate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example:
  • Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), and reaction time (12h vs. 24h).
  • Response : Yield (%) measured via HPLC.
    ANOVA analysis identifies interactions between factors, while response surface methodology (RSM) pinpoints optimal conditions. This approach minimizes resource consumption compared to one-variable-at-a-time testing .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing reproducibility in synthesis experiments?

  • Methodological Answer :
  • Standard Deviation (SD) : Calculate SD across triplicate runs to assess precision.
  • t-Tests : Compare yields under different conditions (e.g., with/without catalyst).
  • Outlier Detection : Use Grubbs' test to exclude anomalous data points.
    Graphical tools like scatter plots or box plots enhance clarity in publications. Ensure all raw data is archived in electronic lab notebooks (ELNs) for traceability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2,2-dimethoxypyrrolidine
Reactant of Route 2
1-Ethyl-2,2-dimethoxypyrrolidine

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